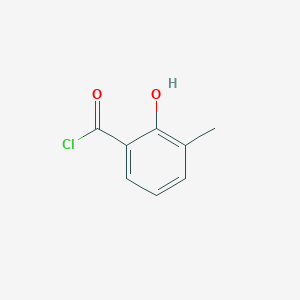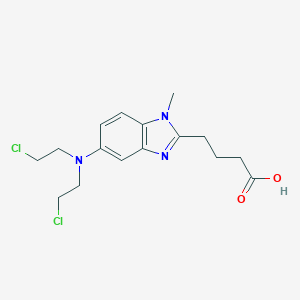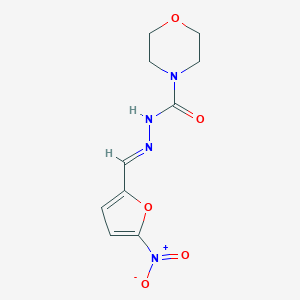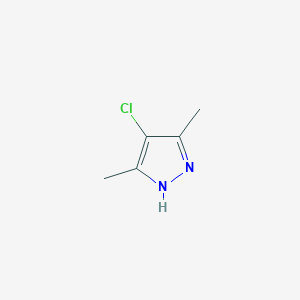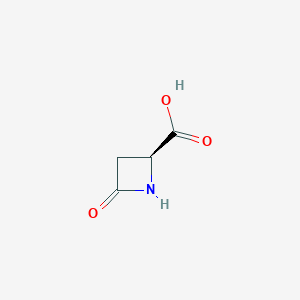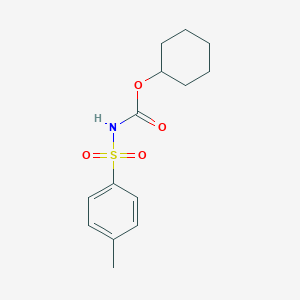![molecular formula C27H15N B091711 Benzo[a]phenaleno[1,9-hi]acridine CAS No. 190-07-8](/img/structure/B91711.png)
Benzo[a]phenaleno[1,9-hi]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[a]phenaleno[1,9-hi]acridine (BPA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use as a fluorescent probe for DNA sequencing and detection. BPA is a planar molecule that contains a fused benzene and acridine ring system, and is known for its high quantum yield and excellent photostability.
Mecanismo De Acción
Benzo[a]phenaleno[1,9-hi]acridine binds selectively to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA that can lead to apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Benzo[a]phenaleno[1,9-hi]acridine has been shown to induce apoptosis in cancer cells by causing DNA damage and inhibiting the activity of topoisomerase II. It has also been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. Benzo[a]phenaleno[1,9-hi]acridine has been found to be toxic to aquatic organisms, and can accumulate in the environment due to its persistence and lipophilicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo[a]phenaleno[1,9-hi]acridine has several advantages for lab experiments, including its high quantum yield and excellent photostability, which make it an ideal fluorescent probe for DNA sequencing and detection. However, Benzo[a]phenaleno[1,9-hi]acridine is also known for its toxicity and persistence, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Benzo[a]phenaleno[1,9-hi]acridine, including the development of new synthesis methods to improve yield and reduce toxicity, the investigation of its potential use in cancer diagnosis and treatment, and the study of its environmental fate and toxicity. Additionally, the use of Benzo[a]phenaleno[1,9-hi]acridine as a model compound for the study of PAH metabolism and toxicity may lead to the development of new strategies for the remediation of contaminated sites.
Métodos De Síntesis
The synthesis of Benzo[a]phenaleno[1,9-hi]acridine involves the condensation of 9-phenanthrenecarboxaldehyde with 1-naphthylamine in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then oxidized with potassium permanganate to yield Benzo[a]phenaleno[1,9-hi]acridine. The yield of Benzo[a]phenaleno[1,9-hi]acridine can be improved by using a solvent mixture of acetic acid and acetic anhydride.
Aplicaciones Científicas De Investigación
Benzo[a]phenaleno[1,9-hi]acridine has been used as a fluorescent probe for DNA sequencing and detection due to its high quantum yield and excellent photostability. It has also been studied for its potential use in cancer diagnosis and treatment, as it has been shown to selectively bind to DNA and induce apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been used as a model compound for the study of PAH metabolism and toxicity.
Propiedades
Número CAS |
190-07-8 |
|---|---|
Nombre del producto |
Benzo[a]phenaleno[1,9-hi]acridine |
Fórmula molecular |
C27H15N |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H |
Clave InChI |
PMWBXWGVEXJWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
Otros números CAS |
190-07-8 |
Sinónimos |
Benzo[a]phenaleno[1,9-hi]acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



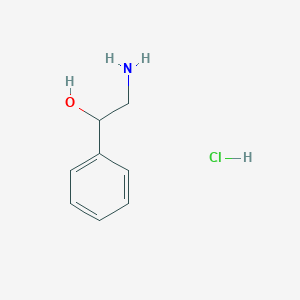
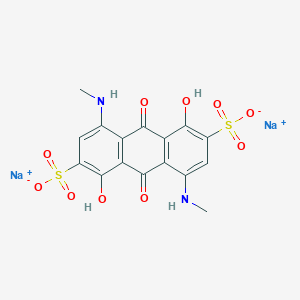
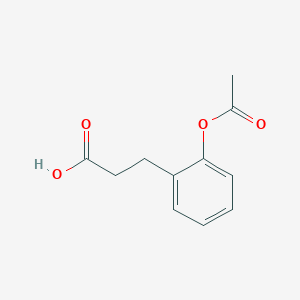
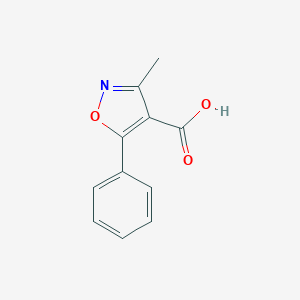
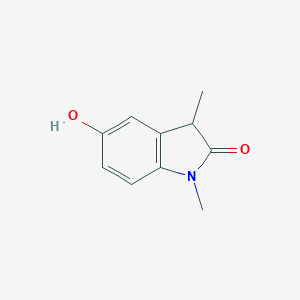
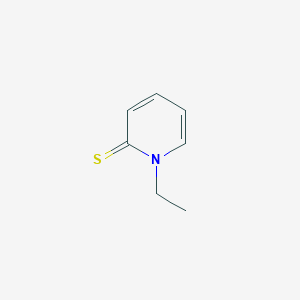
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
